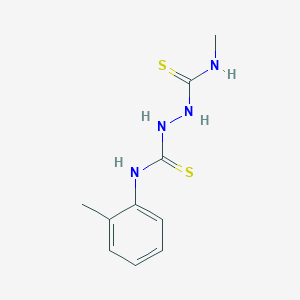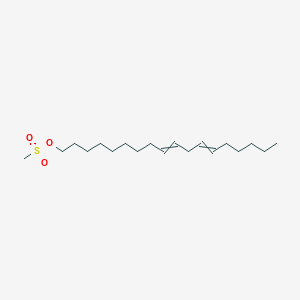
(9Z,12Z)-octadeca-9,12-dienyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleyl methane sulfonate is a chemical compound with the molecular formula C19H36O3S. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a linoleyl group attached to a methane sulfonate moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linoleyl methane sulfonate can be synthesized through the reaction of linoleyl alcohol with methane sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of linoleyl methane sulfonate involves the use of large-scale reactors where linoleyl alcohol and methane sulfonyl chloride are continuously fed into the system. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Linoleyl methane sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The methane sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Linoleyl methane sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of linoleyl methane sulfonate involves its ability to act as a biological alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing it to react with nucleophilic sites within the intracellular milieu. This reaction can lead to the modification of cellular components, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methane sulfonate esters: These compounds share the sulfonate group but differ in the alkyl chain length and structure.
Alkyl benzene sulfonates: Similar in their sulfonate functionality but have an aromatic ring instead of a linoleyl group.
Uniqueness
Linoleyl methane sulfonate is unique due to its linoleyl group, which imparts specific properties such as enhanced lipid solubility and the ability to interact with biological membranes. This makes it particularly useful in lipid-based drug delivery systems and other applications where lipid compatibility is essential .
Propriétés
Formule moléculaire |
C19H36O3S |
|---|---|
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
octadeca-9,12-dienyl methanesulfonate |
InChI |
InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3 |
Clé InChI |
JJFLSSAGKSQEHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12456365.png)
![3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)
![1-(Morpholin-4-ylmethyl)-3'-(naphthalen-2-YL)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B12456379.png)
![3-Cyclopropyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456382.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B12456387.png)
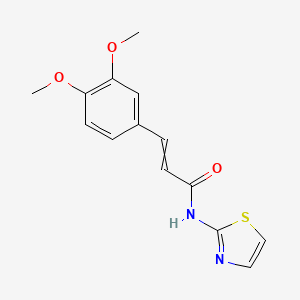
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
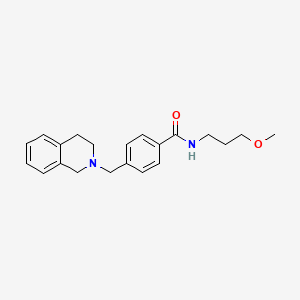
![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)
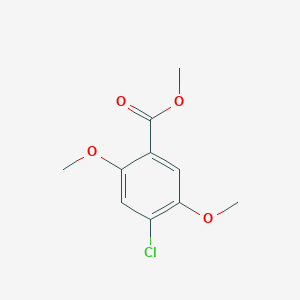
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)
